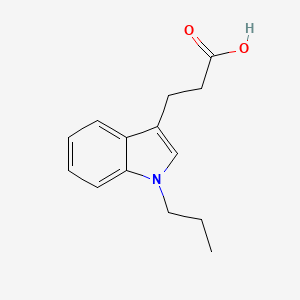

3-(1-Propyl-1H-indol-3-yl)-propionic acid

描述

Overview of the Indole (B1671886) Nucleus in Chemical Biology and Medicinal Chemistry

The indole nucleus, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in the fields of chemical biology and medicinal chemistry. nih.govresearchgate.net This scaffold is not only prevalent in a wide array of natural products but also serves as a "privileged structure" in drug discovery, meaning it can bind to multiple, diverse biological targets. researchgate.net Its significance is rooted in its presence in the essential amino acid tryptophan, which is a precursor to vital biomolecules such as the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govnih.gov

The unique electronic properties of the indole ring and its ability to participate in various molecular interactions, including hydrogen bonding and hydrophobic interactions, make it a versatile component in the design of therapeutic agents. researchgate.net Consequently, the indole moiety is a core feature in numerous pharmaceuticals with a broad spectrum of activities, including anti-inflammatory drugs like Indomethacin, anti-cancer agents such as Vinca alkaloids, and various kinase inhibitors. nih.govnih.govnih.gov The structural versatility of the indole core allows chemists to synthesize extensive libraries of compounds for screening against different receptors and enzymes, driving the discovery of novel therapeutics. nih.govresearchgate.net

Significance of Indole-3-Propionic Acid (IPA) as a Core Scaffold for Research

Indole-3-propionic acid (IPA) is a notable metabolite of tryptophan, produced by the gut microbiota. nih.govnih.gov It has garnered significant attention in the scientific community for its distinct and potent biological activities, making it a valuable core scaffold for further research and derivatization. nih.govichgcp.net

One of the most well-documented properties of IPA is its powerful antioxidant activity; it is a highly effective scavenger of free radicals. nih.gov This capacity to mitigate oxidative stress contributes to its observed protective effects in various biological systems. nih.gov Research has extensively highlighted IPA's neuroprotective potential, demonstrating its ability to shield neurons from oxidative damage. nih.govbiocrates.com

Furthermore, studies have shown that IPA plays a crucial role in maintaining intestinal barrier function and modulating inflammatory responses. nih.govphysiology.org Its levels have been observed to be reduced in certain disease states, suggesting its importance in maintaining homeostasis. physiology.org The diverse biological profile of IPA, spanning from neuroprotection to gut health and anti-inflammatory effects, establishes it as a significant lead molecule and a foundational structure for the development of new investigational compounds. nih.govnih.govichgcp.net

Table 1: Physicochemical Properties of Indole-3-Propionic Acid (IPA)

Property Value Molecular Formula C11H11NO2 Molecular Weight 189.21 g/mol Melting Point 134-135 °C Appearance Solid

Data sourced from PubChem and other chemical databases.

Positioning of 3-(1-Propyl-1H-indol-3-yl)-propionic Acid within the Indole Propionic Acid Class

The compound this compound is a direct derivative of the parent scaffold, Indole-3-propionic acid. Its defining structural feature is the substitution of the hydrogen atom on the nitrogen of the indole ring (the N1 position) with a propyl group (-CH2CH2CH3).

This N-alkylation represents a common and deliberate modification in medicinal chemistry. The introduction of the propyl group alters the physicochemical properties of the parent molecule. Specifically, it increases the lipophilicity (fat-solubility) of the compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. This change can also affect how the molecule binds to its biological targets. While extensive, specific research on this compound is not widely published in peer-reviewed literature, its synthesis is part of research into creating novel indole derivatives. For example, studies on other N-substituted indolepropionic acids have been conducted to develop new agents, such as PXR agonists, which are important in regulating inflammation. researchgate.net Therefore, this compound is positioned within a class of research compounds designed to explore how modifications to the core IPA structure can fine-tune its biological activity.

Table 2: Structural Comparison

Compound Name Structure Key Feature Indole-3-Propionic Acid (IPA) Indole ring with a propionic acid tail at C3 N-H bond on the indole ring This compound Indole ring with a propionic acid tail at C3 N-Propyl group on the indole ring

Historical Context and Evolution of Research on Indole Derivatives

The history of indole chemistry is a rich narrative that begins in the 19th century with the study of the dye indigo. biocrates.com In 1866, the German chemist Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. nih.govmdpi.com His subsequent proposal of indole's chemical structure in 1869 laid the groundwork for the entire field. biocrates.com

A pivotal moment in the evolution of indole synthesis was the development of the Fischer indole synthesis in 1883 by Emil Fischer. wikipedia.org This versatile method allowed for the creation of a wide range of substituted indoles and remains a fundamental reaction in organic chemistry today. Research into indoles intensified in the 1930s with the recognition that the indole nucleus is a fundamental component of many crucial natural alkaloids, including tryptophan and plant auxins. impactfactor.org

Over the decades, the field has expanded dramatically, driven by the discovery of the diverse biological roles of indole-containing molecules and their potential as therapeutic agents. nih.gov The development of more advanced synthetic methodologies has enabled chemists to create increasingly complex and specifically functionalized indole derivatives, leading to the discovery of drugs for a vast number of diseases, solidifying the indole scaffold as one of the most important heterocycles in pharmaceutical research. nih.gov

Structure

3D Structure

属性

IUPAC Name |

3-(1-propylindol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-2-9-15-10-11(7-8-14(16)17)12-5-3-4-6-13(12)15/h3-6,10H,2,7-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONMJGMSMLSSRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C2=CC=CC=C21)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Methodologies for 3 1 Propyl 1h Indol 3 Yl Propionic Acid and Analogues

General Principles of Indole (B1671886) Ring System Synthesis

The indole ring is a privileged scaffold in medicinal chemistry and natural products, leading to the development of numerous methods for its construction over the past century.

Classical and Contemporary Approaches to Indole Formation

The synthesis of the indole nucleus has been a subject of intense study for over a century, leading to a host of named reactions that are now cornerstones of heterocyclic chemistry. nih.gov

Classical Methods:

Fischer Indole Synthesis: Developed in 1883, this is arguably the most famous and widely used method. It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, followed by heating to induce a mdpi.commdpi.com-sigmatropic rearrangement and subsequent cyclization to form the indole.

Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of aniline. While historically significant, it is less commonly used today due to the harsh conditions and potential for side reactions. nih.gov

Reissert Indole Synthesis: This approach begins with the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid, which is then reductively cyclized to yield indole-2-carboxylic acid.

Contemporary Approaches: Modern organic synthesis has expanded upon these classical foundations, introducing milder reagents and greater functional group tolerance. These contemporary methods often provide alternative pathways that avoid the harsh acidic or high-temperature conditions of their predecessors. For instance, variations of the Bischler synthesis have been developed that lead specifically to 3-substituted indoles. nih.gov Free-radical cyclizations have also been employed, offering a mechanistically distinct route to the indole core. nih.gov

Modern Advances in Indole Synthesis, including Metal-Catalyzed Reactions and C-H Activation

The last few decades have witnessed a revolution in indole synthesis, driven largely by the advent of transition-metal catalysis. tandfonline.com These methods offer unprecedented efficiency, selectivity, and scope.

Metal-Catalyzed Syntheses: A wide array of transition metals, including palladium, rhodium, ruthenium, copper, gold, cobalt, and iron, have been harnessed to catalyze the formation of indole rings. mdpi.comtandfonline.com These reactions often proceed through mechanisms like cross-coupling, cycloisomerization, or annulation. For example, palladium-catalyzed reactions can construct indoles from anilines and alkynes via oxidative annulation involving double C-H activation. mdpi.com Similarly, ruthenium-catalyzed [3+2] annulation of anilines can produce 2,3-disubstituted indoles. mdpi.com Gold catalysts are effective in the tandem reductive cyclization of o-alkynyl nitroarenes. tandfonline.com

C-H Activation: Direct C-H activation has emerged as a powerful and atom-economical strategy for indole synthesis. thieme-connect.comsioc-journal.cn This approach avoids the need for pre-functionalized starting materials by directly forming C-C or C-N bonds at otherwise unreactive C-H sites. thieme-connect.comacs.org For example, rhodium-catalyzed C-H activation can initiate a [5+2] annulation of existing indoles with enynes to build more complex fused systems. acs.org Palladium-catalyzed C-H activation can be used to form the indole ring from vinyl bromides in a bisamination sequence. organic-chemistry.org These methods represent a significant step forward in synthetic efficiency, allowing for the construction of complex indole derivatives in fewer steps. mdpi.com

Methodologies for the Introduction of the Propionic Acid Side Chain at Position 3 of the Indole Nucleus

The C3 position of the indole ring is nucleophilic and prone to electrophilic substitution, a property that is widely exploited for the introduction of side chains. The synthesis of indole-3-propionic acid, the parent structure for the title compound, can be achieved through several routes.

One direct method involves the reaction of indole with acrylic acid, typically at high temperatures and in the presence of a base like potassium hydroxide. google.com A patent describes this reaction occurring at temperatures between 225 °C and 300 °C. google.com A more contemporary approach utilizes a three-component, one-pot procedure where a lithiated indole reacts with a styrylisoxazole (pre-formed from an aromatic aldehyde and an isoxazole), which upon basic workup yields the desired indole-3-propionic acid. acs.org This multicomponent strategy offers high yields without the need for chromatographic purification. acs.org

Another versatile method employs Meldrum's acid. In a modified procedure, indole, formaldehyde, and Meldrum's acid are condensed in a 1:1:1 molar ratio. The resulting adduct can then be converted to the indole-3-propionic acid or its esters. tandfonline.com

| Method | Reactants | Key Conditions | Advantage |

| Direct Alkylation | Indole, Acrylic Acid | High Temperature (225-300 °C), Base (e.g., KOH) google.com | Atom-economical, direct |

| Multicomponent Reaction | Indole, Aromatic Aldehyde, Isoxazole | 1. Piperidine, 2. Lithiated Indole, 3. NaOH acs.org | High yield, one-pot, chromatography-free |

| Meldrum's Acid Route | Indole, Formaldehyde, Meldrum's Acid | 1:1:1 molar ratio, followed by hydrolysis/decarboxylation tandfonline.com | Versatile for creating substituted analogues |

Strategies for N1-Alkylation of the Indole Ring System: Focus on Propyl Substitution

The final structural modification required for the target molecule is the alkylation of the indole nitrogen with a propyl group. N-alkylation of indoles is a common transformation with a variety of available methods.

The classical approach involves deprotonating the indole N-H with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like DMF or THF, followed by the addition of an alkylating agent, in this case, a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). rsc.orgyoutube.com While effective, this method's reliance on a strong, pyrophoric base has prompted the development of milder alternatives.

Modern protocols offer improved safety and substrate scope. Catalytic systems using bases like cesium carbonate or potassium carbonate in sustainable media such as ionic liquids have proven effective. researchgate.net Enantioselective N-alkylation can be achieved using chiral catalysts, such as dinuclear zinc-ProPhenol complexes, which catalyze the reaction of indoles with aldimines under mild conditions. nih.gov Copper hydride catalysis also enables the enantioselective alkylation of indoles. nih.gov A particularly efficient strategy is the one-pot, three-component Fischer indolisation–N-alkylation sequence, which combines the formation of the indole ring and its subsequent N-alkylation into a single, rapid procedure. rsc.org

Convergent and Divergent Synthesis Routes for Substituted Indole Propionic Acids

A divergent synthesis begins with a common core structure which is then elaborated into a library of different final products. digitellinc.comwikipedia.org In this context, indole-3-propionic acid would serve as the common intermediate. This starting material could be subjected to various N-alkylation reactions (with propyl halides, ethyl halides, benzyl (B1604629) halides, etc.) to produce a range of N-substituted analogues, including the target compound. This strategy is highly efficient for creating chemical libraries for screening purposes, as seen in the synthesis of diverse indole alkaloids from a common precursor. nih.govacs.org

A convergent synthesis , by contrast, involves preparing different fragments of the molecule separately and then joining them together in a late-stage coupling step. nih.gov For the target compound, a convergent approach might involve:

Synthesizing N-propylaniline.

Using this N-propylaniline in a Fischer indole synthesis with a ketone precursor of the propionic acid side chain (e.g., γ-ketobutyric acid or its ester).

This approach can be more efficient for complex targets as it maximizes the yield of late-stage, valuable intermediates and allows for independent optimization of the synthesis of each fragment. nih.gov

Green Chemistry and Sustainable Synthesis Considerations for Indole Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes for indoles. openmedicinalchemistryjournal.com The goal is to minimize environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency. ingentaconnect.com

Several green strategies are highly applicable to indole synthesis:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. tandfonline.comresearchgate.nettandfonline.com The Fischer indole synthesis, for example, can be performed efficiently under microwave conditions. researchgate.net

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more benign alternatives is a key goal. Water, ionic liquids, and polyethylene (B3416737) glycol (PEG) have all been successfully employed as reaction media for various indole syntheses. openmedicinalchemistryjournal.comresearchgate.net

Catalysis: The use of catalysts, especially recyclable ones like magnetic nanoparticles, reduces the need for stoichiometric reagents and minimizes waste. researchgate.net This includes both metal-catalyzed and organocatalyzed reactions. numberanalytics.com

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, are inherently efficient and sustainable. They build molecular complexity quickly, reduce the number of synthetic and purification steps, and thus save time, energy, and materials. rsc.org

These sustainable methods are not only environmentally responsible but also often provide economic advantages through increased efficiency and reduced processing costs. openmedicinalchemistryjournal.comingentaconnect.com

Challenges and Future Directions in Indole Propionic Acid Synthesis

The synthesis of 3-(1-Propyl-1H-indol-3-yl)-propionic acid and its analogues, while achievable through various established routes, is accompanied by several challenges that researchers are actively working to overcome. The future of indole propionic acid synthesis is geared towards developing more efficient, selective, and sustainable methodologies.

Challenges in Current Synthetic Methodologies

A primary challenge in the synthesis of N-substituted indole-3-propionic acids lies in achieving precise regioselectivity. The indole nucleus possesses multiple reactive sites, leading to potential side reactions and difficulties in isolating the desired product.

Harsh Reaction Conditions: Some classical methods for synthesizing indole-3-propionic acids, such as the reaction of indole with acrylic acid, necessitate high temperatures (225-300 °C) and the use of strong bases in excess, which can limit the functional group tolerance for more complex analogues. google.com Similarly, methods like the Fischer indole synthesis can require strongly acidic conditions and high temperatures. wikipedia.org

Catalyst-Related Issues: Modern cross-coupling and C-H functionalization reactions often rely on precious and potentially toxic transition metal catalysts, such as palladium. chim.itnih.gov While effective, these catalysts present challenges for large-scale pharmaceutical production due to their high cost and the need for stringent purification processes to remove toxic metal residues from the final product. nih.gov The development of catalysts based on more abundant and less toxic metals like iron or copper is an active area of research, but these can sometimes require higher catalyst loadings or have a more limited substrate scope. nih.govrsc.org

Substrate Scope and Functional Group Tolerance: While many methods are effective for simple indoles, their applicability to substrates bearing a wide range of functional groups can be limited. The development of robust synthetic routes that are tolerant of various substituents on both the indole core and the alkylating agent is a continuing challenge. For instance, direct N-alkylation methods must be compatible with the carboxylic acid group (or its precursor) at the C3 position. researchgate.netresearchgate.net

Future Directions in Synthetic Strategies

Future research in the synthesis of indole propionic acids is focused on addressing the aforementioned challenges by developing more sophisticated and sustainable chemical methodologies.

Advanced C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the indole core. chim.it Future efforts will likely focus on developing novel catalytic systems that enable the direct and selective introduction of the propionic acid side chain or its precursors at the C3 position, and the alkyl group at the N1 position, without pre-functionalization. The use of directing groups, which can be temporarily installed to guide a catalyst to a specific C-H bond (such as at the C2, C4, or C7 positions), offers a pathway to novel analogues that are otherwise difficult to access. nih.govacs.org The challenge remains to develop directing groups that can be easily attached and removed under mild conditions. nih.gov

Greener and More Sustainable Methods: There is a significant push towards environmentally benign synthetic processes. This includes the use of "borrowing hydrogen" or "hydrogen auto-transfer" methodologies, which utilize alcohols as green alkylating agents, producing only water as a byproduct. nih.govrsc.org These reactions, often catalyzed by earth-abundant metals, avoid the use of pre-formed alkyl halides and reduce waste. nih.gov Additionally, the use of sustainable reaction media, such as ionic liquids, is being explored to facilitate easier product separation and catalyst recycling. researchgate.net

Photoredox and Electrocatalysis: The use of visible light photoredox catalysis and electrochemistry represents a frontier in organic synthesis. These methods can often proceed under very mild conditions and can enable unique bond formations that are not accessible through traditional thermal methods. Applying these strategies to the N-alkylation and C3-functionalization of indoles could provide highly efficient and selective routes to compounds like this compound.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing for large-scale synthesis, including improved safety, better heat and mass transfer, and the potential for straightforward automation and scale-up. Developing robust flow protocols for the key steps in indole propionic acid synthesis could overcome many of the challenges associated with scalability and process control.

Enantioselective Synthesis: For analogues of indole propionic acids that contain chiral centers, the development of efficient enantioselective catalytic methods is crucial. This includes asymmetric alkylation and conjugate addition reactions, often employing chiral organocatalysts or transition-metal complexes to construct stereogenic centers with high levels of control. mdpi.com

By focusing on these innovative areas, chemists aim to create synthetic pathways to this compound and its derivatives that are not only more efficient and versatile but also safer and more environmentally responsible.

Structure Activity Relationship Sar Studies of Indole Propionic Acid Scaffolds

Influence of Substituents on Indole (B1671886) Nitrogen (N1) on Biological Activities

The nitrogen atom at position 1 (N1) of the indole ring is a key site for chemical modification, and substitutions at this position can significantly modulate the biological activity of indole-3-propionic acid derivatives. The nature of the substituent on the N1 atom can influence the molecule's polarity, steric profile, and its ability to form hydrogen bonds, thereby affecting its interaction with biological targets.

Research into various indole scaffolds has demonstrated the critical role of the N-H proton. For instance, in a series of N-(indol-3-ylglyoxylyl)amino acid derivatives designed as ligands for the benzodiazepine (B76468) receptor (BzR), it was observed that 1-methyl derivatives were inactive. nih.gov This suggests that the N-H group of the indole nucleus is likely involved in a crucial hydrogen bond interaction with the receptor, or that the methyl group introduces a steric clash that prevents optimal binding. nih.gov This highlights the importance of the hydrogen-bonding capability of the N1 position for certain biological targets.

Conversely, the introduction of larger alkyl groups at the N1 position has been shown to be compatible with or even enhance activity in other contexts. For example, in the development of anti-inflammatory agents based on the related 1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid scaffold (prodolic acid), a 1-n-propyl substituent was found to be a key feature for potent activity. nih.gov While not directly an indole-3-propionic acid, this finding suggests that N-alkylation, including with a propyl group as in 3-(1-Propyl-1H-indol-3-yl)-propionic acid, can be a favorable modification for certain pharmacological effects, potentially by enhancing lipophilicity and influencing metabolic stability. nih.gov

The table below summarizes the influence of N1-substituents on the activity of indole derivatives based on findings from related scaffolds.

| Scaffold | N1-Substituent | Target/Activity | Observation |

| N-(indol-3-ylglyoxylyl)amino acids | -H | Benzodiazepine Receptor | Active |

| N-(indol-3-ylglyoxylyl)amino acids | -CH₃ | Benzodiazepine Receptor | Inactive, suggesting H-bond is critical nih.gov |

| Prodolic Acid (related scaffold) | -n-Propyl | Anti-inflammatory | Potent activity observed nih.gov |

Impact of Side Chain Modifications on Pharmacological Profiles

The propionic acid side chain at the C3 position is a defining feature of this class of compounds and is pivotal to their pharmacological profiles. Modifications to this chain, including altering its length, rigidity, or functional groups, can have a profound impact on receptor affinity, selectivity, and pharmacokinetic properties.

One strategy involves the derivatization of the carboxylic acid moiety. For example, a series of hydrazone hybrids were synthesized from indole-3-propionic acid (IPA) to develop multifunctional neuroprotective agents. mdpi.com By converting the carboxylic acid to a propanehydrazide and subsequently reacting it with various substituted aldehydes, researchers were able to create hybrids that exhibited strong neuroprotective, antioxidant, and monoamine oxidase B (MAO-B) inhibitory activity. mdpi.com Specifically, derivatives incorporating 2,3-dihydroxy, 2-hydroxy-4-methoxy, and syringaldehyde (B56468) moieties showed the most potent neuroprotection against oxidative stress. mdpi.com This demonstrates that the terminal end of the side chain is amenable to significant modification, leading to new biological activities.

Another approach involves altering the carbon backbone of the side chain. While direct SAR studies on varying the length of the alkyl chain of indole-3-propionic acid are not extensively detailed in the provided context, studies on related indole-3-aliphatic acids provide insight. Computational analyses of indole-3-acetic acid (IAA) and indole-3-isobutyric acid (IIBA) show that even the addition of a single methyl group on the side chain significantly alters the potential energy surface and preferred conformations, which would in turn affect receptor interaction. srce.hr This underscores the sensitivity of biological activity to the structure of the side chain.

The following table presents examples of side chain modifications and their resulting pharmacological effects.

| Base Scaffold | Side Chain Modification | Resulting Compound Type | Observed Pharmacological Profile |

| Indole-3-propionic acid | Conversion to propanehydrazide and condensation with substituted aldehydes | Hydrazone Hybrids | Multifunctional neuroprotectors with antioxidant and MAO-B inhibitory activity mdpi.com |

| Indole-3-acetic acid | α-Methylation | Indole-3-isobutyric acid | Altered conformational preferences compared to the parent compound srce.hr |

Halogenation and Other Substitutions on the Indole Ring and their Effects on Activity

Substitution on the benzene (B151609) portion of the indole ring is a classic strategy in medicinal chemistry to fine-tune the electronic, steric, and lipophilic properties of a molecule. Halogenation and the introduction of other small functional groups can lead to significant changes in potency, selectivity, and metabolic stability.

A study on 2,5-substituted indole-3-propionic acids revealed that these modifications can impart significant anti-inflammatory and analgesic activities. researchgate.net The specific nature and position of the substituents were crucial for the observed effects, with one of the most potent compounds in the series being a 2,5-disubstituted derivative. researchgate.net This indicates that positions C2 and C5 are amenable to substitution to enhance desired pharmacological properties.

In a closely related series of 3-substituted 1H-indole-2-carboxylic acid derivatives, the effects of substituents on the indole ring were systematically evaluated for their CysLT1 antagonist activity. researchgate.net Key findings from this study that can be extrapolated to the indole-3-propionic acid scaffold include:

Halogen Effects : Fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net

Positional Isomerism : Substitution at the C4 position of the indole ring was generally the least favorable for activity. researchgate.net

Electron-Donating Groups : Methoxy group substitution was well-tolerated, with substitution at the C7 position being the most favorable. researchgate.net

Furthermore, research on the anti-inflammatory agent prodolic acid and its analogs showed that indole ring substitution, in general, enhances pharmacological activity. nih.gov This enhancement was correlated with higher and more sustained serum drug concentrations, suggesting that the substituents interfere with metabolic hydroxylation of the indole ring, thereby prolonging the compound's half-life. nih.gov

The table below summarizes the observed effects of various substitutions on the indole ring of indole acid scaffolds.

| Scaffold | Substitution Position(s) | Substituent(s) | Effect on Activity | Rationale/Observation |

| Indole-3-propionic acid | C2, C5 | Various | Increased anti-inflammatory & analgesic activity researchgate.net | Specific substitutions led to potent compounds. |

| Indole-2-carboxylic acid | C4 | F, Cl | Least favorable position for activity researchgate.net | Positional effects are critical for potency. |

| Indole-2-carboxylic acid | Various | F vs. Cl | F > Cl | Fluorine substitution led to higher potency. researchgate.net |

| Indole-2-carboxylic acid | C7 | Methoxy (-OCH₃) | Most favorable position for activity researchgate.net | Electron-donating groups at C7 enhance activity. |

| Prodolic Acid (related scaffold) | Various ring positions | Various | Enhanced anti-inflammatory activity nih.gov | Substitutions interfere with metabolic hydroxylation. nih.gov |

Conformational Analysis and Molecular Interactions in SAR Derivations

The three-dimensional shape (conformation) of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into and interact with its biological target. For flexible molecules like indole-3-propionic acid and its derivatives, understanding the preferred conformations and the energy barriers between them is essential for interpreting SAR data.

Detailed conformational analyses of indole-3-aliphatic acids have been performed using both ab initio and molecular mechanics methods. srce.hr For indole-3-propionic acid (3-IPA), two primary conformations of the C2–C3–C8–C9 dihedral angle are preferred: synperiplanar and anticlinal. The rotational freedom of the terminal carboxyl group is similar to that in free propionic acid. srce.hr

A significant finding from these computational studies is the identification of weak intramolecular interactions that can influence conformation. An intramolecular hydrogen bond-like interaction between the C2-H proton of the indole ring and the carbonyl oxygen of the side chain (C2–H···O=C) was identified in indole-3-acetic acid derivatives. srce.hr The distance for this interaction was found to be in the range of 2.3–2.4 Å, suggesting it plays a role in stabilizing certain conformations. srce.hr Such intramolecular forces can restrict the conformational flexibility of the side chain, pre-organizing the molecule for a more favorable interaction with its receptor and thus influencing its biological activity. The specific substituents on the indole ring or side chain can modulate the strength of these interactions, providing a basis for rationalizing observed SAR.

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the prediction of molecular properties and the rationalization of SAR at the atomic level. These methods are widely applied to the study of indole propionic acid scaffolds.

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate variations in the chemical structure of compounds with their biological activity. For a series of 1H-indole-3-acetic acid derivatives with auxin activity, QSAR models were developed using techniques like Principal Component Analysis (PCA), Partial Least Squares Regression (PLS), and Multiple Linear Regression (MLR). unicamp.br These models successfully predicted the biological activity based on calculated molecular descriptors, demonstrating the power of chemometrics in understanding and predicting the activity of new analogs. unicamp.br

Molecular docking and molecular dynamics (MD) simulations are used to visualize and analyze the binding of ligands to their target proteins. These techniques have been applied to understand the interactions of indole-3-propionic acid (IPA) and its derivatives with various targets. For instance, docking studies were used to investigate the binding of an esterified IPA-curcumin hybrid to acetylcholinesterase and butyrylcholinesterase, and MD simulations confirmed the stability of these complexes over time. acs.org Similarly, network pharmacology combined with molecular docking and MD simulations has been used to identify potential protein targets for IPA and validate its binding conformations, providing insights into its mechanisms of action. nih.govresearchgate.net

A notable example of the application of these techniques is the structure-based design of 1,5-disubstituted indole propionic acids as peroxisome proliferator-activated receptor (PPAR) α/γ co-agonists. In this study, X-ray crystallography of a potent compound bound to PPARγ provided a detailed picture of the binding mode. This structural information was then used to rationalize the observed SAR and guide the design of new analogs with improved potency and selectivity. This integrated approach of computational modeling, structural biology, and synthetic chemistry exemplifies the modern process of lead optimization for indole propionic acid derivatives.

Analytical Characterization Techniques in Indole Propionic Acid Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount in elucidating the molecular structure of 3-(1-Propyl-1H-indol-3-yl)-propionic acid, providing detailed information about its functional groups and the connectivity of its atoms.

Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. Key expected absorptions for this compound would include a broad peak for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a sharp, strong absorption for the C=O (carbonyl) stretch of the carboxylic acid around 1700-1725 cm⁻¹. The presence of the indole (B1671886) ring would be indicated by C-H stretching vibrations of the aromatic and vinyl groups, as well as C=C and C-N stretching bands in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the propyl group protons (a triplet for the methyl group and two multiplets for the methylene (B1212753) groups), the propionic acid chain protons (two triplets), and the protons of the indole ring. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the indole nucleus.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the indole ring, and the carbons of the propyl and propionic acid side chains.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight. Fragmentation analysis could reveal the loss of the propionic acid side chain or cleavage of the propyl group, aiding in structural confirmation.

| Spectroscopic Technique | Expected Observations for this compound |

| Infrared (IR) Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), Strong C=O stretch (1700-1725 cm⁻¹), Aromatic C-H and C=C stretches. |

| ¹H NMR Spectroscopy | Signals for propyl group protons, propionic acid chain protons, and indole ring protons with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR Spectroscopy | Resonances for carbonyl carbon, indole ring carbons, and aliphatic side chain carbons. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight (C₁₄H₁₇NO₂), and characteristic fragmentation patterns. |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the purification of this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a chemical reaction and for preliminary purity assessment. A suitable solvent system would be developed to achieve good separation between the product, starting materials, and any byproducts. The purity can be qualitatively assessed by the presence of a single spot for the target compound.

Flash Chromatography: For larger-scale purification, flash column chromatography is often employed. A solid stationary phase (typically silica (B1680970) gel) is used with a carefully selected solvent system (mobile phase) to separate the compound of interest from impurities based on differences in their polarity and affinity for the stationary phase.

Elemental Analysis for Compound Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound. This method determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values for the molecular formula C₁₄H₁₇NO₂. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity.

| Element | Theoretical Percentage for C₁₄H₁₇NO₂ |

| Carbon (C) | 72.70% |

| Hydrogen (H) | 7.41% |

| Nitrogen (N) | 6.06% |

Advanced Analytical Methodologies in Support of Synthesis and Biological Evaluation

In the broader context of indole propionic acid research, advanced analytical techniques play a supportive role in both the synthetic and biological evaluation stages. For instance, techniques like High-Performance Liquid Chromatography (HPLC) can be used for quantitative analysis and high-resolution purity determination. When investigating the biological activity of such compounds, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for metabolite identification and pharmacokinetic studies. While specific applications to this compound are not detailed in the available literature, these advanced methods represent the state-of-the-art for comprehensive characterization.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Indole (B1671886) Propionic Acid Analogues with Enhanced Specificity

The development of novel analogues of indole propionic acid is a key strategy to enhance therapeutic efficacy and specificity. The parent molecule, IPA, provides a versatile scaffold for chemical modification. Future research will focus on structure-activity relationship (SAR) studies to design compounds with improved pharmacokinetic and pharmacodynamic profiles.

Strategies for Analogue Design:

Modification of the Indole Ring: Introducing substituents on the indole nucleus, such as the N-propyl group in 3-(1-Propyl-1H-indol-3-yl)-propionic acid, can significantly alter the molecule's lipophilicity, receptor binding affinity, and metabolic stability. alliedacademies.orgorientjchem.org

Deuteration: Replacing hydrogen atoms with deuterium (B1214612) can slow down metabolic breakdown, leading to longer-acting compounds. This strategy has been explored for developing long-acting pan-PPAR agonists from indolepropionic acid derivatives. researchgate.net

Conjugation with Other Bioactive Molecules: Linking IPA to other molecules can create novel chemical entities with enhanced or synergistic properties. For instance, a diester of curcumin (B1669340) and IPA was synthesized to improve the poor bioavailability of curcumin and leverage the neuroprotective activities of both compounds. acs.org

Development of Selective Agonists: Starting from an IPA-based lead compound, novel ureidopropanamide derivatives have been synthesized as potent and selective agonists for the formyl peptide receptor-2 (FPR2), which plays a critical role in inflammatory reactions. nih.gov

These synthetic strategies aim to create a library of IPA analogues, allowing for the selection of candidates with optimized properties for specific disease targets.

Advanced Mechanistic Elucidation of Biological Actions

While IPA is known to exert its effects through various mechanisms, a more profound understanding of its molecular interactions is required for targeted therapeutic development. Future investigations will employ advanced techniques to unravel the complex signaling pathways modulated by IPA and its derivatives.

Key Mechanistic Areas for Future Study:

Receptor Interactions: IPA is a known ligand for the Pregnane X Receptor (PXR) and the Aryl hydrocarbon Receptor (AhR), which are crucial in regulating immune responses and detoxification. frontiersin.orgresearchgate.netnih.gov Further research is needed to fully characterize the binding kinetics and downstream effects of IPA analogues on these and other potential receptors.

Signaling Pathway Modulation: Studies have shown that IPA can influence critical signaling pathways. For example, it enhances leptin sensitivity by targeting STAT3, and it can directly activate hepatic stellate cells through ROS/JNK/p38 signaling. nih.govnih.gov Advanced proteomic and transcriptomic analyses will help to map the complete signaling networks affected by these compounds.

Mitochondrial Function: IPA has been shown to augment mitochondrial function and protect against mitochondrial dysfunction in the context of diabetic neuropathy. nih.govnih.gov Future studies should explore the precise mechanisms by which IPA modulates mitochondrial biogenesis, respiration, and quality control.

Epigenetic Modifications: The role of microbial metabolites in host epigenetics is an emerging area. Research should investigate whether IPA and its analogues can induce epigenetic changes, such as DNA methylation or histone modification, that contribute to their long-term biological effects.

A detailed mechanistic understanding will enable the rational design of analogues tailored to specific cellular targets and pathways, minimizing off-target effects.

| Biological Target/Pathway | Known Effect of IPA | Potential Future Research Direction |

| Pregnane X Receptor (PXR) | Activation, leading to radioprotective effects. nih.gov | Investigate PXR-dependent effects on drug metabolism and inflammation for novel analogues. |

| Aryl hydrocarbon Receptor (AhR) | Activation, modulating innate and adaptive immunity. frontiersin.orgresearchgate.net | Elucidate the role of AhR activation in the gut-brain and gut-liver axes. nih.gov |

| STAT3 Signaling | Promotes phosphorylation and nuclear translocation, enhancing leptin sensitivity. nih.gov | Explore the potential of IPA analogues in treating obesity and metabolic syndrome via STAT3 modulation. |

| Mitochondria | Improves mitochondrial function and attenuates ER stress. nih.govnih.gov | Detail the mechanisms of mitochondrial protection in neurodegenerative and metabolic diseases. |

| eNOS (Endothelial Nitric Oxide Synthase) | Reduces ATP-induced eNOS phosphorylation, potentially impairing endothelial function. mdpi.comnih.gov | Clarify the dual and context-dependent roles of IPA in cardiovascular health. |

Development of In Vitro and Ex Vivo Models for Activity Assessment

To accurately predict the in vivo efficacy of IPA and its analogues, robust preclinical models are essential. The development of more sophisticated in vitro and ex vivo systems that better recapitulate human physiology is a critical area for future research.

Current and Future Models:

Intestinal Barrier Models: Co-culture models using Caco-2 and HT29 cells have been instrumental in showing that IPA enhances intestinal barrier function by increasing the expression of tight junction proteins and mucins. nih.govacs.org

Organ-Specific Cell Cultures: Primary patient-derived hepatocytes are used to create in vitro models of metabolic diseases like propionic acidemia. nih.gov Similar models using neurons, cardiomyocytes, or immune cells are vital for studying the tissue-specific effects of IPA derivatives.

Ex Vivo Organ Models: The Langendorff isolated perfused heart model has been used to demonstrate that IPA can directly increase cardiac contractility. nih.govmdpi.com Such models are invaluable for assessing the direct physiological effects of compounds on whole organs, bridging the gap between cell culture and in vivo studies.

Advanced Models: Future research should focus on developing and utilizing more complex models such as:

Organoids: Gut, liver, and brain organoids can provide a three-dimensional and more physiologically relevant context to study the effects of microbial metabolites.

Organs-on-a-chip: Microfluidic devices that simulate the structure and function of human organs and their interactions can be used to study the systemic effects of IPA and its journey through the gut-organ axis. nih.gov

These advanced models will improve the translational relevance of preclinical findings and accelerate the development of IPA-based therapeutics.

Exploration of Synergistic Effects with Other Bioactive Molecules

The complex etiology of many chronic diseases often requires multi-targeted therapeutic approaches. IPA's broad spectrum of activity makes it an excellent candidate for combination therapies. Future research should systematically explore its synergistic potential with other bioactive molecules.

Potential Synergistic Combinations:

With Antioxidants: Combining IPA with other antioxidants (e.g., vitamins C and E) could provide enhanced protection against oxidative stress-related diseases like neurodegeneration and cardiovascular disease. nih.gov

With Anti-inflammatory Drugs: IPA's ability to modulate immune responses could complement the action of conventional anti-inflammatory drugs, potentially allowing for lower doses and reduced side effects. frontiersin.org

With Metabolic Disease Therapies: Given its beneficial effects on glucose metabolism and insulin (B600854) sensitivity, exploring synergies with drugs for type 2 diabetes is a promising avenue. nih.gov

With Other Microbial Metabolites: The gut microbiome produces a complex array of metabolites. Research suggests that the beneficial effects of IPA on conditions like atherosclerosis may depend on the presence of other metabolites, indicating a natural synergy that could be therapeutically exploited. nih.gov

Systematic screening of combination therapies in relevant disease models will be crucial to identify effective synergistic partnerships.

Role of Gut Microbiota in Modulating Endogenous Indole Propionic Acid Levels and Potential for Microbiome-Targeted Interventions

Since IPA is produced exclusively by the gut microbiota, understanding and manipulating this production process is a key therapeutic strategy. frontiersin.orgresearchgate.net Future research will focus on the interplay between diet, the microbiome, and host IPA levels, paving the way for personalized interventions.

Areas for Microbiome-Targeted Research:

Identifying and Characterizing IPA-Producing Bacteria: While Clostridium sporogenes is a known IPA producer, other species are also involved. researchgate.netasm.org Genomic and metagenomic studies are needed to identify the full range of IPA-producing bacteria and the specific enzymatic pathways they use.

Dietary Interventions: The production of IPA is dependent on the availability of its precursor, tryptophan, an essential amino acid obtained from the diet. nih.gov Studies will continue to explore how dietary patterns, such as the Mediterranean diet, can modulate the gut microbiota to enhance IPA production. documentsdelivered.com

Microbiome-Targeted Therapeutics:

Probiotics: Supplementation with specific, validated IPA-producing bacterial strains could directly increase endogenous production. frontiersin.org

Prebiotics: Using dietary fibers and other substrates that selectively promote the growth of beneficial, IPA-producing bacteria is another promising approach.

Postbiotics: Direct oral supplementation with IPA or its synthesized analogues represents a more direct method to increase systemic levels, bypassing the need for microbial conversion. researchgate.net Clinical trials are underway to investigate the effects of direct IPA supplementation in humans. clinicaltrials.gov

These interventions offer the potential to restore or enhance the production of this beneficial metabolite, thereby promoting host health and preventing disease. ahajournals.orgdanoneresearch.com

常见问题

Basic Research Questions

Q. What are the validated synthetic routes for 3-(1-Propyl-1H-indol-3-yl)-propionic acid, and how do reaction conditions influence yield?

- The compound is typically synthesized via Friedel-Crafts alkylation or condensation reactions. For example, a modified procedure involves refluxing 1H-indole derivatives with propionic acid precursors in acetic acid with sodium acetate as a catalyst, followed by recrystallization . Key factors include:

- Catalyst choice : Sodium acetate enhances electrophilic substitution at the indole C3 position.

- Temperature : Prolonged reflux (~3 hours) ensures complete substitution but may risk decomposition if exceeding 120°C.

- Purification : Recrystallization from acetic acid or ethanol yields >90% purity, confirmed by HPLC .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- NMR spectroscopy : The propyl group’s protons (δ 0.9–1.2 ppm for CH₃, δ 1.4–1.6 ppm for CH₂, and δ 2.8–3.1 ppm for CH₂ adjacent to the indole) distinguish it from simpler indole derivatives. Aromatic protons appear at δ 6.8–7.5 ppm .

- Mass spectrometry : The molecular ion [M+H]⁺ at m/z 232.2 (calculated: 232.15) confirms the molecular formula C₁₄H₁₇NO₂. Fragmentation patterns (e.g., loss of COOH at m/z 188) validate structural integrity .

- HPLC : A C18 column with acetonitrile/water (70:30) and UV detection at 280 nm ensures purity >98% .

Q. What are the solubility and stability profiles under common laboratory conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Limited aqueous solubility (0.2 mg/mL at pH 7) necessitates buffered solutions for biological assays .

- Stability : Stable at −20°C for >12 months. Degrades at >40°C or under UV light, forming indole-3-carboxylic acid via decarboxylation .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., receptor binding vs. enzymatic inhibition) be reconciled?

- Discrepancies arise from assay conditions. For example:

- Receptor binding : Radioligand studies ([³H]PSB-12150) show nM affinity for GPR109A, but results vary with membrane preparation methods .

- Enzymatic assays : Competitive inhibition of tryptophan hydroxylase (IC₅₀ = 5 µM) is pH-dependent; lower activity at physiological pH may explain in vitro/in vivo mismatches .

- Recommendation : Use orthogonal assays (SPR, ITC) to validate binding constants and control for pH/redox conditions .

Q. What strategies resolve discrepancies in NMR or mass spectral data across studies?

- Common issues :

- Tautomerism : The indole NH proton exchange broadens peaks in D₂O; use DMSO-d₆ for sharper signals .

- Impurities : Acetic acid residuals from synthesis may overlap with carboxyl protons. Lyophilize samples before analysis .

Q. How does the propyl substituent impact metabolic stability compared to unsubstituted indole derivatives?

- In vitro studies : The propyl group reduces CYP3A4-mediated oxidation by 40% compared to 3-indolepropionic acid, extending half-life in hepatocyte assays (t₁/₂ = 8.2 h vs. 4.5 h) .

- In silico modeling : Molecular dynamics simulations suggest steric hindrance from the propyl chain limits access to CYP active sites .

Methodological Challenges

Q. What precautions are essential for handling this compound given limited toxicity data?

- Safety protocols :

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure; LD₅₀ data are unavailable .

- Store under argon at −20°C to prevent oxidative degradation .

- Waste disposal : Incinerate at >1000°C or use licensed chemical waste services to avoid environmental release .

Q. How can researchers optimize enantiomeric purity in asymmetric synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。